Product packaging for octa-2,4-dien-1-ol(Cat. No.:CAS No. 69668-94-6)

octa-2,4-dien-1-ol

Cat. No.: B6155450
CAS No.: 69668-94-6
M. Wt: 126.2
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Description

Significance of Conjugated Dienes and Dienols in Contemporary Organic Chemistry Research

Conjugated dienes, organic compounds featuring two alternating double and single carbon-carbon bonds, are fundamental building blocks in organic chemistry. fiveable.meorgosolver.com Their unique electronic structure, characterized by the delocalization of π-electrons over four carbon atoms, imparts enhanced stability compared to non-conjugated dienes. utexas.edulibretexts.org This delocalization also dictates their reactivity, making them valuable substrates for a wide range of chemical transformations. fiveable.menih.gov One of the most powerful reactions involving conjugated dienes is the Diels-Alder reaction, a cycloaddition that forms six-membered rings and is a cornerstone of synthetic organic chemistry for constructing complex cyclic systems. orgosolver.comutexas.edu

Dienols are a class of organic compounds that contain two carbon-carbon double bonds and a hydroxyl group. ontosight.ai The presence of both functionalities allows for a rich and versatile chemistry. When the double bonds are conjugated, the resulting conjugated dienol system exhibits reactivity patterns influenced by both the diene and the alcohol. The nucleophilic character of the α-carbon in an enol can be transmitted to a γ-position through the conjugated system, a concept known as vinylogy. msu.edu This principle is instrumental in synthesis planning. msu.edu Conjugated dienols are found in various natural products, including vitamins and hormones, and are crucial intermediates in metabolic pathways. ontosight.ai Their study is vital for synthesizing biologically active molecules and understanding their roles in life sciences. ontosight.ai The stereoselective synthesis of geometrically pure conjugated dienols is of particular interest as many serve as insect pheromones or their precursors. tandfonline.com

Research Rationale for Investigating Octa-2,4-dien-1-ol

This compound (C₈H₁₄O) is a fatty alcohol that has garnered research interest due to its presence in natural products, its role as a versatile synthetic intermediate, and its potential biological activities. hmdb.ca It is an eight-carbon chain containing a primary alcohol at one end and a conjugated diene system at the second and fourth positions. This structure allows for various geometric isomers, such as (2E,4E) and (2E,4Z), each with distinct properties and potential applications.

The investigation into this compound is driven by several factors:

Synthetic Utility : The conjugated diene and hydroxyl functionalities make it a valuable building block in organic synthesis. It can undergo a variety of reactions, including oxidation to the corresponding aldehyde (2,4-octadienal), reduction to saturated alcohols, and substitution of the hydroxyl group. Its conjugated system is reactive in cycloaddition reactions, such as the Diels-Alder reaction, and it plays a role in hydrodimerization and polymerization processes. smolecule.com

Biological Relevance : Research has shown that specific isomers of this compound are involved in biological systems. For example, it is used in the synthesis of insect pheromones for pest management. smolecule.com It has also been implicated in lipid metabolism and cellular signaling pathways. smolecule.com

Material Science : The compound is significant in the synthesis of linear α-olefins, which are important precursors for plastics and other materials. smolecule.com

The ability to control the stereochemistry during the synthesis of this compound is a key research focus, as the specific E/Z configuration of the double bonds is often crucial for its intended application.

Overview of Key Research Avenues for this compound

Research concerning this compound primarily focuses on its synthesis, characterization, and exploration of its chemical reactivity and applications.

Synthesis: The stereoselective synthesis of this compound isomers is a significant area of research. smolecule.com Historical methods often relied on Wittig and Grignard reactions, which sometimes resulted in poor stereoselectivity. More advanced techniques providing greater control over the double bond geometry have since been developed. These include:

Reduction of Aldehydes: The corresponding aldehyde, 2,4-octadienal, can be reduced using agents like sodium borohydride (B1222165) to yield this compound.

Coupling Reactions: Copper-mediated coupling reactions have been employed to construct the carbon skeleton with high stereochemical integrity. smolecule.com

Olefination Reactions: The Wittig reaction and the Horner-Wadsworth-Emmons reaction are used to form the alkene components with specific geometries. smolecule.com

Modern Stereocontrolled Methods: Techniques like the Sharpless asymmetric epoxidation have been instrumental in achieving precise control over the E,Z configuration.

Characterization: Once synthesized, the various isomers of this compound are characterized using a suite of spectroscopic techniques to confirm their structure and purity. smolecule.com These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Chemical Reactivity and Applications: The reactivity of the conjugated dienol system is a central theme of investigation. Key reactions include:

Oxidation: The primary alcohol can be oxidized to form 2,4-octadienal.

Cycloadditions: The conjugated diene readily participates in cycloaddition reactions, a key step in building more complex molecular architectures. smolecule.com

Polymerization: It serves as a monomer or precursor in the development of new polymeric materials. smolecule.comcymitquimica.com

Pheromone Synthesis: It is a known component in the synthesis of insect pheromones. smolecule.com

Below are tables detailing some of the known properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

Identifier (2E,4E)-octa-2,4-dien-1-ol (2E,4Z)-octa-2,4-dien-1-ol
Molecular Formula C₈H₁₄O nih.gov C₈H₁₄O
Molecular Weight 126.20 g/mol nih.gov 126.20 g/mol
CAS Number 18409-20-6 nih.gov 18409-20-6
IUPAC Name (2E,4E)-octa-2,4-dien-1-ol nih.gov (2E,4Z)-octa-2,4-dien-1-ol

| InChI Key | LMBAOEUOOJDUBP-YTXTXJHMSA-N nih.gov | LMBAOEUOOJDUBP-SCFJQAPRSA-N |

Table 2: Physical Properties of (2E,4E)-octa-2,4-dien-1-ol

Property Value Source
Physical Description Colourless liquid nih.gov
Density 0.864-0.874 g/cm³ nih.govthegoodscentscompany.com
Flash Point 85.00 °C thegoodscentscompany.com
Refractive Index 1.486-1.496 @ 20.00 °C thegoodscentscompany.com

| Solubility | Insoluble in water; soluble in fat and ethanol (B145695) | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B6155450 octa-2,4-dien-1-ol CAS No. 69668-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-octa-2,4-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAOEUOOJDUBP-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885037
Record name 2,4-Octadien-1-ol, (2E,4E)-
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Molecular Weight

126.20 g/mol
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Physical Description

Colourless liquid; green aroma
Record name (E,E)-2,4-Octadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1171/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in fat, soluble (in ethanol)
Record name (E,E)-2,4-Octadien-1-ol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.864-0.874
Record name (E,E)-2,4-Octadien-1-ol
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CAS No.

18409-20-6, 69668-94-6
Record name (2E,4E)-2,4-Octadien-1-ol
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Record name 2,4-Octadien-1-ol, (2E,4E)-
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Record name 2,4-Octadien-1-ol, (2E,4E)-
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Record name 2,4-Octadien-1-ol, (2E,4E)-
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Record name (2E,4E)-octa-2,4-dienol
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Record name octa-2,4-dien-1-ol
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Record name 2,4-OCTADIEN-1-OL, (2E,4E)-
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Advanced Synthetic Methodologies for Octa 2,4 Dien 1 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthetic Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For octa-2,4-dien-1-ol, achieving specific enantiomers and diastereomers requires sophisticated synthetic strategies.

Transition Metal-Catalyzed Coupling Reactions for this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been effectively employed in the synthesis of conjugated dienes. mdpi.comeie.gr Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the stereoselective formation of the diene system of this compound. mdpi.com

For instance, the Suzuki-Miyaura coupling can be utilized to couple a vinyl boronic acid or ester with a vinyl halide, both with defined stereochemistry, to construct the conjugated diene backbone. mdpi.com The choice of catalyst, often a palladium complex with specific ligands, and reaction conditions are crucial for maintaining the stereochemical integrity of the starting materials in the final product. mdpi.comeie.gr Similarly, the Heck reaction can couple an aryl or vinyl halide with an alkene, and the Negishi reaction involves the coupling of an organozinc compound with an organohalide, both catalyzed by palladium or nickel complexes. mdpi.comlookchem.com These methods offer a high degree of control over the geometry of the newly formed double bonds.

A notable example involves the synthesis of a fragment of the natural product Amphotericin B, where a Negishi coupling was a key step in constructing a complex polyene system. lookchem.com

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Diene Synthesis

ReactionCoupling PartnersCatalyst (Typical)Key Advantages
Suzuki-Miyaura Organoboron compound + OrganohalidePalladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Mild reaction conditions, high functional group tolerance, commercially available reagents. mdpi.com
Heck Alkene + OrganohalidePalladium complexes (e.g., Pd(OAc)₂, Pd/C)Good for C-C bond formation at unsubstituted positions. mdpi.com
Negishi Organozinc compound + OrganohalidePalladium or Nickel complexesHigh reactivity of organozinc reagents, good for complex fragments. lookchem.com

Chemoenzymatic Synthesis of Optically Active this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce optically active compounds. nih.govmdpi.com For this compound, enzymes, particularly lipases, can be used for the kinetic resolution of a racemic mixture of the alcohol or its ester derivative. mdpi.commdpi.com

In a typical kinetic resolution, a lipase (B570770) selectively acylates or deacylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the separation of the two enantiomers. mdpi.com For example, lipase-catalyzed transesterification of racemic this compound with an acyl donor like vinyl acetate (B1210297) can yield one enantiomer as the acetate and the other as the unreacted alcohol, both in high enantiomeric excess. mdpi.commdpi.com This approach has been successfully applied to the synthesis of various optically active alcohols. mdpi.commdpi.comcore.ac.uk The choice of lipase and reaction conditions (solvent, temperature) is critical for achieving high enantioselectivity (E-value). mdpi.com

Stereocontrolled Wittig and Horner-Wadsworth-Emmons Olefination Approaches to Conjugated Dienols

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes, including conjugated dienes like this compound. organic-chemistry.orgsmolecule.commdpi.comresearchgate.net These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. organic-chemistry.orgwikipedia.org

The stereochemical outcome of these reactions can often be controlled to favor either the (E)- or (Z)-isomer. organic-chemistry.orgconicet.gov.arnrochemistry.com The HWE reaction, in particular, is renowned for its high (E)-selectivity when using stabilized phosphonate ylides. organic-chemistry.orgwikipedia.org This is attributed to the thermodynamic stability of the intermediate leading to the trans-alkene. organic-chemistry.org Conversely, modifications like the Still-Gennari modification of the HWE reaction allow for the selective synthesis of (Z)-alkenes. nrochemistry.com

For the synthesis of this compound, a common strategy involves the reaction of an appropriate α,β-unsaturated aldehyde with a phosphorus ylide or phosphonate carbanion. For example, the reaction of crotonaldehyde (B89634) with a suitable phosphorane could yield a stereoisomer of this compound. Early syntheses of related structures often faced challenges with poor stereoselectivity.

Table 2: Stereoselectivity in Olefination Reactions

ReactionReagentsTypical SelectivityNotes
Wittig Reaction Phosphorus ylide + Aldehyde/Ketone(Z)-selective with non-stabilized ylides, (E)-selective with stabilized ylides.Stereoselectivity can be influenced by the nature of the ylide and reaction conditions. mdpi.com
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate carbanion + Aldehyde/KetonePredominantly (E)-selective. organic-chemistry.orgwikipedia.orgThe water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org
Still-Gennari Modification (HWE) Bis(trifluoroethyl) phosphonates, KHMDS, 18-crown-6Predominantly (Z)-selective. nrochemistry.comUtilizes electron-withdrawing groups on the phosphonate. nrochemistry.com

Stereoselective Reduction of Polyenals and Polyenones Precursors to this compound

A straightforward approach to this compound involves the stereoselective reduction of the corresponding aldehyde, octa-2,4-dienal. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the chemoselectivity (reduction of the aldehyde over the conjugated diene) and stereoselectivity if other chiral centers are present.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminium hydride (DIBAL-H). For instance, the reduction of ethyl (2E,5Z)-octa-2,5-dienoate with DIBAL-H has been used to produce (2E,5Z)-octa-2,5-dien-1-ol. Asymmetric reducing agents or catalytic hydrogenation with chiral catalysts can be used to achieve enantioselective reduction of the carbonyl group, yielding optically active this compound.

Novel Multicomponent Reactions Incorporating Dienol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. organic-chemistry.orgnih.govpreprints.org While specific examples of MCRs for the direct synthesis of this compound are not prominently reported, the dienol scaffold is a valuable synthon that could potentially be incorporated into or formed during such reactions. The development of new MCRs is an active area of research, and designing a reaction that assembles the this compound framework in a single step would be a significant advancement. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commlsu.ac.in These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reactions like the HWE olefination are advantageous as the phosphate byproduct is easily removed with water, reducing the need for extensive chromatographic purification. organic-chemistry.org

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones. mlsu.ac.in The use of transition metal catalysts and enzymes in the synthesis of this compound aligns with this principle, as small amounts of the catalyst can generate large quantities of the product. mdpi.commdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. mlsu.ac.in Research into performing these syntheses in water or other environmentally benign solvents is an ongoing effort in green chemistry.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. mlsu.ac.in Biocatalytic methods often operate under mild conditions, making them an energy-efficient option. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Medium Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes, often focusing on the reduction or elimination of volatile organic solvents. Methodologies employing solvent-free conditions or aqueous media are at the forefront of this green chemistry approach.

Solvent-Free Synthesis

Solvent-free synthesis, conducted through methods like neat reactions (mixing reactants without a solvent) or mechanochemistry (using mechanical force, such as grinding in a ball mill, to induce reactions), offers significant environmental benefits by eliminating solvent waste, and can lead to improved reaction rates and different selectivity compared to solution-based methods. researchgate.netbeilstein-journals.orgnih.govacs.org This approach is particularly effective for increasing reactant concentration and, in some cases, enabling reactions between solid-state reagents. beilstein-journals.orgresearchgate.net

While the principles of solvent-free synthesis are well-established, specific, documented protocols for the production of this compound using these techniques are not extensively reported in the reviewed literature. However, related syntheses of conjugated dienes highlight the potential of this strategy. For instance, a method for synthesizing a (E/Z)-diene was developed under solvent-free conditions using palladium acetate as a catalyst without any ligand, achieving a 96% yield. mdpi.com Such ligand- and solvent-free Heck-type reactions demonstrate a pathway toward greener synthesis of the diene backbone. mdpi.com Mechanochemical methods have also proven effective for a wide range of C-C bond-forming reactions, suggesting their potential applicability to precursors of this compound. beilstein-journals.orgnih.gov

Aqueous Medium Synthesis

The use of water as a reaction medium is a cornerstone of green chemistry due to its non-toxic, non-flammable, and abundant nature. A prominent industrial synthesis that utilizes an aqueous medium is the palladium-catalyzed telomerization of butadiene with water to produce octa-2,7-dien-1-ol, a structural isomer of this compound. vulcanchem.comgoogle.com This process is a highly atom-economical reaction where two molecules of butadiene are coupled with one molecule of water.

The reaction is typically performed in a biphasic system to overcome the low solubility of the organic reactants and catalyst components in a single phase. juniperpublishers.com An aqueous solution containing a co-solvent like sulfolane (B150427) is often used. google.comjuniperpublishers.comepo.org This aqueous-sulfolane phase contains the water-soluble palladium catalyst. epo.orgacs.org The reaction yields octa-2,7-dien-1-ol as the primary product with high selectivity. juniperpublishers.comresearchgate.net

Table 1: Example of Aqueous Medium Synthesis for Octadienol

Parameter Details Source(s)
Reaction Telomerization of Butadiene with Water vulcanchem.comresearchgate.net
Primary Product octa-2,7-dien-1-ol vulcanchem.comepo.org
Catalyst System Palladium compound (e.g., Pd(OAc)₂) with a water-soluble phosphine (B1218219) ligand (e.g., TPPTS) vulcanchem.comjuniperpublishers.comgoogle.com
Reaction Medium Biphasic: Aqueous sulfolane solution and an organic phase juniperpublishers.comepo.orgacs.org
Additives Tertiary amine and carbon dioxide (to enhance rate and selectivity) researchgate.netgoogle.comwipo.int

| Selectivity | 70-85%, with some reports up to 94% for 2,7-octadien-1-ol (B1588117) | vulcanchem.comjuniperpublishers.comresearchgate.net |

Catalytic Systems for Reduced Waste Generation

A primary goal in the development of advanced synthetic methods is the reduction of chemical waste, which can be achieved through highly selective reactions and the use of recyclable, long-lasting catalysts.

The palladium-catalyzed telomerization of butadiene in an aqueous medium is a prime example of an industrial process designed for minimal waste. epo.org The key to its sustainability is the design of a catalytic system that can be efficiently recovered and reused. google.comepo.org This is accomplished by using a homogeneous catalyst that is confined to the aqueous phase, allowing for simple separation from the product, which resides in an organic phase. acs.org

The components of this low-waste catalytic system are carefully chosen:

Catalyst Precursor : A palladium source, such as palladium(II) acetate, is used. juniperpublishers.com

Ligand : To anchor the expensive palladium catalyst in the aqueous phase, specially designed water-soluble phosphine ligands are employed. google.com Triarylphosphines containing sulfonate groups, like tris(m-sulfonatophenyl)phosphine (TPPTS), are common choices. google.com This prevents the catalyst from leaching into the organic product stream. vulcanchem.com

Phase System : The reaction is conducted in a biphasic liquid system. The product, octa-2,7-dien-1-ol, is significantly less polar than the aqueous catalyst phase and is extracted into an organic solvent such as hexane. juniperpublishers.comacs.org The aqueous phase containing the catalyst can then be recycled back to the reactor for subsequent batches. epo.orgacs.org

Promoters : Additives like tertiary amines and carbon dioxide are often included. They can enhance catalyst stability, improve reaction rates, and facilitate the phase separation process, further improving the efficiency and recyclability of the system. researchgate.netgoogle.comwipo.int

The high selectivity of this catalytic system, which can exceed 90% for the desired octa-2,7-dien-1-ol, is another critical factor in waste reduction, as it minimizes the formation of undesired byproducts such as other isomers and oligomers. vulcanchem.comjuniperpublishers.com

Table 2: Components of a Catalytic System for Reduced Waste in Octadienol Synthesis

Component Function Example(s) Source(s)
Metal Catalyst Facilitates the C-C and C-O bond formation. Palladium(II) acetate (Pd(OAc)₂) juniperpublishers.com
Water-Soluble Ligand Retains the catalyst in the aqueous phase for recycling. Tris(m-sulfonatophenyl)phosphine (TPPTS) vulcanchem.comgoogle.com
Co-Solvent Improves catalyst retention and stability. Sulfolane vulcanchem.comepo.org
Phase-Separation Agent Enhances the separation of the product and catalyst phases. Carbon Dioxide (CO₂) vulcanchem.comgoogle.comwipo.int

| Extraction Solvent | Selectively dissolves the product for removal. | Hexane | juniperpublishers.comacs.org |

Beyond this specific industrial process, other modern catalytic strategies aim for waste reduction through high atom economy. For example, a redox-neutral coupling of 1,3-dienes and aldehydes has been developed using a dual nickel and Brønsted acid catalyst system. chinesechemsoc.org This method is by-product-free, joining readily available starting materials directly into dienols, thus avoiding the stoichiometric metallic waste generated in traditional organometallic additions and the by-products from methods requiring external reductants. chinesechemsoc.org Such innovative, atom-economical reactions represent the frontier of green catalytic systems for producing complex molecules like this compound.

Elucidation of Reaction Mechanisms and Kinetics Involving Octa 2,4 Dien 1 Ol

Pericyclic Reactions and Octa-2,4-dien-1-ol

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The conjugated diene structure within this compound makes it an ideal substrate for several types of pericyclic reactions.

Diels-Alder Cycloadditions with this compound as a Diene or Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.org It is a powerful tool for constructing six-membered rings with significant stereochemical control. wikipedia.orgresearchgate.net

As a Diene: this compound possesses a conjugated diene system, making it a suitable diene component for the Diels-Alder reaction. For the reaction to occur, the diene must be able to adopt the s-cis conformation. masterorganicchemistry.com The presence of an electron-donating alkyl group on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction. masterorganicchemistry.comlibretexts.org The hydroxyl group in this compound can influence the reaction's stereoselectivity, potentially through hydrogen bonding with the dienophile or a catalyst.

The reaction of this compound with various dienophiles would yield substituted cyclohexene derivatives with the hydroxymethyl group attached to the newly formed ring. The stereochemistry of the dienophile is retained in the product. libretexts.org For example, a cis-dienophile results in a cis-substituted product.

As a Dienophile: While less common, the C2-C3 double bond of this compound could theoretically act as a dienophile, particularly if reacting with a highly reactive, electron-rich diene. However, its primary role in Diels-Alder reactions is as the 4π-electron component. Derivatives of octa-2,4-dienoic acid have been noted as effective dienes in Diels-Alder chemistry for conjugating biomolecules. google.com

DieneDienophileExpected Product (Major Isomer)Conditions
This compound Maleic Anhydride4-propyl-5-(hydroxymethyl)cyclohex-1-ene-1,2-dicarboxylic anhydrideThermal
This compound Acrolein4-propyl-5-(hydroxymethyl)cyclohex-1-enecarbaldehydeThermal or Lewis Acid Catalysis
This compound Benzoquinone6-propyl-7-(hydroxymethyl)-4a,5,8,8a-tetrahydronaphthalene-1,4-dioneThermal

Electrocyclic Reactions of this compound Systems

An electrocyclic reaction is a reversible, pericyclic process involving the cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond. libretexts.orgwikipedia.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.org

For a conjugated diene system like that in this compound, a 4π-electron electrocyclic ring closure can occur to form a cyclobutene (B1205218) derivative.

Thermal Conditions : Under heating, the reaction would proceed through a conrotatory motion of the terminal p-orbitals.

Photochemical Conditions : Upon irradiation with UV light, the reaction would proceed through a disrotatory motion.

The specific stereoisomer of this compound used would determine the stereochemistry of the resulting cyclobutene. For example, the thermal cyclization of (2E,4Z)-2,4-hexadiene yields cis-3,4-dimethylcyclobutene. libretexts.org By analogy, a thermal, conrotatory ring closure of (2E,4Z)-octa-2,4-dien-1-ol would be expected to produce cis-3-propyl-4-(hydroxymethyl)cyclobut-1-ene. The reverse ring-opening reaction is also governed by these principles. libretexts.org

Reactant SystemConditionRotationProduct
(2E,4Z)-Octa-2,4-dien-1-ol Thermal (Δ)Conrotatorycis-3-propyl-4-(hydroxymethyl)cyclobut-1-ene
(2E,4E)-Octa-2,4-dien-1-ol Thermal (Δ)Conrotatorytrans-3-propyl-4-(hydroxymethyl)cyclobut-1-ene
(2E,4Z)-Octa-2,4-dien-1-ol Photochemical (hν)Disrotatorytrans-3-propyl-4-(hydroxymethyl)cyclobut-1-ene
(2E,4E)-Octa-2,4-dien-1-ol Photochemical (hν)Disrotatorycis-3-propyl-4-(hydroxymethyl)cyclobut-1-ene

Claisen Rearrangement Pathways for Dienol Precursors

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether isomerizes upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reaction is a powerful method for C-C bond formation and proceeds through a concerted, six-membered cyclic transition state. wikipedia.orgwiley.com While this compound is not a direct substrate for the classic Claisen rearrangement, its carbon skeleton can be constructed using variants of this reaction.

Johnson-Claisen Rearrangement : This variation involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. wikipedia.org To synthesize a precursor to this compound, pent-1-en-3-ol could be used as the allylic alcohol. The rearrangement would yield an ethyl ester of a γ,δ-unsaturated carboxylic acid, which upon reduction would give the target dienol structure.

Ireland-Claisen Rearrangement : This reaction involves the rearrangement of an allylic carboxylate. wikipedia.org The substrate is first treated with a strong base (like lithium diisopropylamide, LDA) to form a lithium enolate, which is then trapped with a silylating agent (e.g., chlorotrimethylsilane) to form a silyl (B83357) ketene (B1206846) acetal. This intermediate rearranges at or below room temperature to give a γ,δ-unsaturated carboxylic acid after acidic workup. This method offers excellent stereocontrol based on the geometry of the intermediate silyl ketene acetal. wikipedia.org

Oxidation and Reduction Pathways of this compound

The functional groups of this compound allow for selective oxidation of the alcohol and selective reduction of the diene.

Selective Oxidation of the Hydroxyl Group to Aldehydes or Carboxylic Acids

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. savemyexams.com A key challenge is to achieve this transformation without affecting the sensitive conjugated diene system.

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage (octa-2,4-dienal), mild oxidizing agents are required. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly used for this purpose as they can perform the oxidation under non-aqueous, mild conditions, which minimizes overoxidation. libretexts.orgopenstax.org Distilling the volatile aldehyde as it forms can also prevent further oxidation. chemguide.co.uk

Oxidation to Carboxylic Acids : Stronger oxidizing agents and more vigorous conditions are needed to oxidize the primary alcohol to a carboxylic acid (octa-2,4-dienoic acid). Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic aqueous solution (Jones oxidation) are effective. openstax.orgorganic-chemistry.org The reaction is often heated under reflux to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uk

Target ProductReagent(s)Typical Conditions
Octa-2,4-dienal Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room Temperature
Octa-2,4-dienal Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room Temperature
Octa-2,4-dienoic acid Potassium Permanganate (KMnO₄)Basic aqueous solution, Heat
Octa-2,4-dienoic acid Chromium Trioxide (CrO₃), H₂SO₄ (Jones Reagent)Acetone, 0°C to Room Temperature

Chemo-, Regio-, and Stereoselective Hydrogenation of Conjugated Diene Units

The hydrogenation of the conjugated diene in this compound presents a significant synthetic challenge due to the need for high selectivity.

Chemoselectivity : The reduction must target the C=C double bonds without reducing the hydroxyl group. This is generally achievable with most heterogeneous and homogeneous hydrogenation catalysts.

Regioselectivity : Hydrogen can add across one of the double bonds (1,2-addition) or to the ends of the conjugated system (1,4-addition). For conjugated dienes, 1,4-hydrogenation is often a major pathway, leading to the formation of a more thermodynamically stable internal alkene. mdpi.comresearchgate.net

Stereoselectivity : The geometry of the newly formed double bond (in the case of partial reduction) or the stereochemistry of the new chiral centers (in the case of full saturation) must be controlled.

Modern catalytic methods have been developed to address these challenges.

Metal-free Photoredox Catalysis : A recently developed approach uses a photoredox catalyst in a controlled electron-proton transfer process to achieve highly regio- and stereoselective 1,4-hydrogenation of conjugated dienes. x-mol.net

Cobalt-Catalyzed Transfer Hydrogenation : Cobalt complexes can catalyze the 1,4-semihydrogenation of 1,3-dienes with high stereoselectivity, using water as the hydrogen source. acs.org

Palladium Nanoparticles : Alkanethiolate-capped palladium nanoparticles have demonstrated excellent selectivity for the mono-hydrogenation of conjugated dienes to internal alkenes via a dominant 1,4-addition pathway. mdpi.com

Catalyst SystemType of ReductionPredominant Product(s)Selectivity Highlights
Pd/C, H₂ Full ReductionOctan-1-olAll double bonds saturated
Lindlar's Catalyst, H₂ Partial ReductionOcten-1-ol isomers (e.g., Oct-3-en-1-ol)Partial saturation, potential for cis-alkene formation
Pd Nanoparticles (thiolate-capped) 1,4-Mono-hydrogenationOct-3-en-1-olHigh regioselectivity for 1,4-addition mdpi.com
Co-based Transfer Hydrogenation 1,4-Semi-hydrogenation(Z)-Oct-3-en-1-olHigh stereoselectivity for Z-alkene acs.org
Metal-free Photoredox Catalysis 1,4-HydrogenationOct-3-en-1-olHigh chemo-, regio-, and stereoselectivity x-mol.net

Radical Scavenging Mechanisms Involving Dienols

Dienols, including this compound, can act as antioxidants by scavenging free radicals. This capability is largely attributed to the conjugated diene system, which can stabilize the resulting radical through resonance. mdpi.com The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the dienol donates a hydrogen atom from its hydroxyl group to a free radical, effectively neutralizing it. The resulting dienol radical is stabilized by the delocalization of the unpaired electron across the conjugated π-system. nih.gov

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the dienol to the free radical, forming a radical cation from the dienol and an anion from the free radical. nih.gov This is often followed by proton transfer (PT) to yield a more stable species. nih.gov The high degree of conjugation in dienols enhances their ability to delocalize the resulting radical, making them effective radical scavengers. mdpi.com

Radical Scavenging MechanismDescriptionKey Feature of Dienols
Hydrogen Atom Transfer (HAT) The antioxidant donates a hydrogen atom to a free radical. nih.govThe hydroxyl group provides the transferable hydrogen atom.
Single Electron Transfer (SET) The antioxidant donates an electron to the free radical. nih.govThe conjugated π-system facilitates electron donation and stabilizes the resulting radical cation. mdpi.com

Nucleophilic and Electrophilic Additions to the Conjugated Diene System

The conjugated diene structure of this compound makes it susceptible to both nucleophilic and electrophilic addition reactions. The presence of the hydroxyl group can also influence the regioselectivity of these additions.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of a hydrogen atom and a functional group across a double bond. In conjugated dienes like this compound, this can lead to 1,2- or 1,4-addition products. lumenlearning.com These reactions are often catalyzed by transition metals such as palladium, rhodium, or cobalt. nih.govduke.edunih.govchinesechemsoc.org

Catalyst systems can be designed to favor specific regio- and enantiomers, providing a route to valuable chiral molecules. duke.eduacs.org For instance, palladium-hydride catalysts have been utilized in the difunctionalization of conjugated dienes. nih.gov The choice of catalyst and reaction conditions can determine whether the reaction proceeds via a 1,2- or 1,4-addition pathway.

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to a conjugated diene can yield both 1,2- and 1,4-addition products. The reaction typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com Attack of the halide ion at either C2 or C4 of the intermediate leads to the respective products. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to conjugated dienes is a classic example of electrophilic addition where the product distribution can be temperature-dependent. lumenlearning.com At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product which is formed faster. lumenlearning.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product predominates. lumenlearning.com The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org

The reaction of a conjugated diene with a hydrogen halide begins with the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. The subsequent attack of the halide anion at either of the electron-deficient carbons results in the 1,2- or 1,4-adduct. lumenlearning.comlibretexts.org

ReactionReagentsIntermediateProduct TypesControlling Factors
Halogenation X₂ (e.g., Br₂, Cl₂)Cyclic halonium ion masterorganicchemistry.com1,2- and 1,4-dihalides-
Hydrohalogenation HX (e.g., HBr, HCl)Allylic carbocation libretexts.org1,2- and 1,4-haloadductsTemperature (Kinetic vs. Thermodynamic control) lumenlearning.com

Isomerization and Rearrangement Processes of this compound

This compound can undergo several isomerization and rearrangement reactions, primarily involving its double bonds.

Geometric (E/Z) Isomerization Studies

The double bonds in this compound can exist in either the E (trans) or Z (cis) configuration. Isomerization between these geometric isomers can be induced by various methods, including photochemically or through catalysis. mdpi.comrsc.org For example, visible-light photocatalysis has been used to promote the E to Z isomerization of activated olefins. mdpi.com The presence of substituents on the double bond can influence the selectivity of the isomerization. mdpi.com

Double Bond Migration Mechanisms

The double bonds in this compound can migrate along the carbon chain under certain conditions. This process, known as double bond isomerization, is often catalyzed by acids, bases, or transition metal complexes. libretexts.orgmsu.edu Acid-catalyzed dehydration of alcohols, for instance, can sometimes lead to double bond migration in the resulting alkene. libretexts.orglibretexts.org In the context of dienols, this can lead to a mixture of isomers with the double bonds in different positions. For example, the isomerization of 1,4-dienols to more stable conjugated 1,3-dienols has been reported. nih.govacs.org

Mechanistic Studies of Catalyzed Transformations of this compound

The conjugated diene system and the allylic alcohol functionality of this compound make it a versatile substrate for a variety of catalyzed transformations. Mechanistic studies into these reactions provide fundamental insights into catalyst behavior, reaction pathways, and the factors controlling selectivity and efficiency. Key catalyzed transformations include acid-catalyzed cyclizations, transition-metal-catalyzed isomerizations, cycloadditions, and epoxidations.

Brønsted Acid-Catalyzed Polyene Cyclization

One of the notable catalyzed transformations involving this compound is its participation in polyene cyclization cascades. These reactions are crucial in the synthesis of complex polycyclic natural products, such as terpenoids.

Research Findings: Studies have demonstrated the utility of the (2E,4Z)-isomer of this compound in Brønsted acid-catalyzed cyclizations. The specific stereochemistry of the starting material is critical for controlling the stereochemical outcome of the cyclization products. For instance, the use of (2E,4Z)-octa-2,4-dien-1-ol derivatives in these cyclizations has been shown to produce tetracyclic structures with high diastereoselectivity. In certain cases, diastereoselectivity ratios exceeding 24:1 have been achieved, highlighting the profound influence of the substrate's geometry and the catalyst on the reaction mechanism. The reaction is initiated by the protonation of the hydroxyl group, which then departs as water to generate an allylic carbocation. This cation is then attacked intramolecularly by the conjugated diene system, initiating a cascade of cyclization steps.

Transition Metal-Catalyzed Isomerization and Rearrangement

The double bonds in this compound can be isomerized under the influence of various transition metal catalysts, leading to structurally different compounds. Similarly, the entire molecule can undergo rearrangement.

Rhodium and Iridium-Catalyzed Redox Isomerization: Complexes of rhodium and iridium are known to be effective catalysts for the isomerization of allylic alcohols to aldehydes or ketones. acs.org Mechanistic studies on related systems, such as cyclohexa-2,5-dienols, reveal that these transformations often proceed via an intramolecular 1,3-hydride shift. acs.orgacs.org In this proposed mechanism, the catalyst coordinates to the olefin and facilitates the transfer of a hydride from the carbon bearing the hydroxyl group (C1) to the terminal carbon of the conjugated system (C3 or C5). The catalyst is often activated by hydrogen to form an active iridium hydride species. nih.gov DFT calculations and control experiments suggest that this 1,3-rearrangement can be the key stereodetermining step in a sequence. nih.gov

Indium-Catalyzed 2-Oxonia Cope Rearrangement: Lewis acids, particularly indium(III) triflate (In(OTf)₃), have been shown to catalyze the isomerization of 1,4-dienols to their thermodynamically more stable 1,3-dienol isomers. nih.govacs.org Although this compound is already a 1,3-dienol, understanding this mechanism is relevant for predicting potential side reactions or further transformations. The mechanism involves the Lewis acid activating an aldehyde, which then reacts with the dienol to form an oxocarbenium ion. nih.govcolab.ws This intermediate undergoes a -sigmatropic rearrangement (a 2-oxonia Cope rearrangement) to yield the rearranged product. nih.govcolab.ws This process has been shown to be effective for a range of aryl and alkyl substituted dienols. colab.ws

Catalyst SystemSubstrate TypeTransformationProposed MechanismReference
[Rh(cod)(phosphaferrocene)]BF₄Allylic AlcoholsAsymmetric Isomerization to AldehydesIntramolecular 1,3-hydrogen migration acs.org
Ir-N,P CatalystAllylic AlcoholsDouble Convergent 1,3-Rearrangement/Hydrogenation1,3-Rearrangement via Iridium Hydride nih.gov
In(OTf)₃ / Aldehyde1,4-DienolsIsomerization to 1,3-Dienols2-Oxonia Cope Rearrangement via Oxocarbenium Ion nih.govcolab.ws

Catalyzed Cycloaddition Reactions

The conjugated diene moiety of this compound is a prime candidate for participating in cycloaddition reactions, such as the Diels-Alder ([4+2]) reaction. The presence of catalysts can influence the rate, regioselectivity, and stereoselectivity of these transformations.

Lewis Acid and Transition-Metal Catalysis: Lewis acids are commonly employed to accelerate [4+2] cycloaddition reactions by coordinating to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). In the context of this compound acting as the diene, a catalyst could activate a dienophile for reaction. Alternatively, transition metals can be used. For example, a [4+4] annulation strategy has been developed where a conjugated enyne undergoes a [4+2] cycloaddition with a cyclobutene derivative, and the resulting bicyclo[4.2.0]octa-2,4-diene intermediate undergoes an acid-promoted electrocyclic ring opening. nih.gov This demonstrates the use of acid catalysis to promote pericyclic reactions in related diene systems. Furthermore, visible-light energy-transfer has been utilized to catalyze the intermolecular dearomative [4+2] cycloaddition of naphthalenes. rsc.org

Copper-Catalyzed [2+2] Photocycloaddition: While less common for conjugated dienes, [2+2] cycloadditions are another class of photochemical reactions. The Kochi-Salomon reaction utilizes catalytic copper(I) triflate (CuOTf) to facilitate the [2+2] photocycloaddition between two unactivated alkenes. acs.org Studies on related dienols, such as octa-2,7-dien-1-ol, show that geometric isomerization can compete with the desired photobicyclization. acs.org

Catalyzed Epoxidation

The selective epoxidation of one of the double bonds in this compound is a valuable transformation for introducing further functionality. The choice of catalyst is crucial for controlling both regioselectivity (which double bond reacts) and enantioselectivity.

Research Findings: The development of stereocontrolled synthesis methods for this compound isomers has relied on techniques like the Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant. For the epoxidation of the final dienol product, other systems would be employed. Tungsten-based complexes, in conjunction with bishydroxamic acid ligands and aqueous hydrogen peroxide, have been shown to be highly effective for the asymmetric epoxidation of various allylic and homoallylic alcohols. acs.org These systems can achieve high yields (up to 99%) and excellent enantioselectivity (84–98% ee). acs.org Another green approach uses a silicotungstate polyoxometalate catalyst with hydrogen peroxide, which provides exceptional selectivity (≥99%) for the epoxide. nih.gov

Catalyst SystemOxidantSubstrate TypeKey FeatureReference
Tungsten–bishydroxamic acid complex30% H₂O₂Allylic & Homoallylic AlcoholsHigh enantioselectivity (84–98% ee) acs.org
[γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻H₂O₂Various Olefins≥99% selectivity to epoxide; green route nih.gov
Chiral copper-phosphoramiditeAlkylzinc reagentsAllylic EpoxidesKinetic resolution; synthesis of chiral allylic alcohols researchgate.net

Theoretical and Computational Studies of Octa 2,4 Dien 1 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the electronic nature of octa-2,4-dien-1-ol and its involvement in chemical transformations. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium-sized organic molecules like this compound and for mapping the potential energy surfaces of their reactions.

DFT calculations are used to optimize the geometry of different stereoisomers (e.g., (2E,4E), (2Z,4E), etc.) of this compound, determining their relative stabilities. Key ground state properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density can be accurately computed. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy and shape of these orbitals are crucial for understanding the molecule's reactivity in processes like cycloadditions and electrophilic or nucleophilic attacks.

A primary application of DFT is the investigation of reaction mechanisms. By locating and characterizing the transition state (TS) structures for a given reaction, chemists can calculate activation energy barriers, providing insight into reaction kinetics. For instance, in reactions involving dienols, DFT has been instrumental in clarifying mechanisms and stereochemical outcomes. Studies on related systems show that DFT calculations can rationalize the preference for endo or exo products in Diels-Alder reactions by comparing the energies of the respective transition states. rsc.orgrsc.org For example, a DFT study on the base-induced rearrangement of a 2-sulfinyl diene, which included a protected (2E,4Z)-octa-2,4-dien-1-ol derivative, successfully interpreted the high regioselectivity and enantioselectivity of the transformation by analyzing the computed energy profile. nih.gov Similarly, computational modeling at the B3LYP/6-31G* level of theory is suggested as a method to clarify the energetics of transition states in the reactions of related bicyclo[4.2.0]octa-2,4-diene systems. These examples demonstrate how DFT can be applied to understand the complex reactivity of the conjugated diene and alcohol functionalities within this compound.

Table 1: Representative Applications of DFT in Analyzing Dienol Reactivity This table is illustrative and based on findings for analogous systems.

Computational Task Finding / Insight Relevance to this compound
Geometry Optimization Determination of the most stable conformers (e.g., s-trans vs. s-cis) and isomers (E/Z). Predicts the ground-state structure and relative energies of different this compound isomers.
Frontier Orbital Analysis Calculation of HOMO-LUMO energies and distributions. Explains reactivity in pericyclic reactions like the Diels-Alder reaction. rsc.org
Transition State Search Calculation of activation barriers for cycloaddition or rearrangement reactions. Elucidates reaction rates and mechanistic pathways for transformations. rsc.orgnih.gov

| Stereoselectivity Analysis | Comparison of energies for endo vs. exo or syn vs. anti transition states. | Predicts and explains the stereochemical outcome of reactions. nih.govacs.org |

While DFT is widely used, other quantum chemical methods also provide valuable mechanistic insights.

Ab Initio Methods: These "first-principles" methods calculate molecular properties without relying on empirical parameters, offering high accuracy, albeit often at a high computational cost. researchgate.net Methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory are used to obtain very accurate energies. For conjugated systems like the polyene backbone of this compound, ab initio calculations have been used to derive potential energy functions, study conformational preferences (e.g., the stability of gauche vs. trans conformers), and determine force fields for vibrational analysis. aip.orgaip.org High-level ab initio studies on polyenes are also crucial for understanding their electronically excited states, which is relevant for photochemical transformations. researchgate.net

Semi-Empirical Methods: These methods simplify Hartree-Fock calculations by using parameters derived from experimental or high-level computational data. wikipedia.org Methods like PM3, PM6, and AM1 are much faster than DFT or ab initio methods, making them suitable for screening large numbers of molecules or studying very large systems. wikipedia.orgnih.gov For unsaturated alcohols, semi-empirical methods have been used to correlate calculated electronic properties, such as the energy of the HOMO, with experimentally observed reaction kinetics. researchgate.net For example, the PM3 method was used to calculate the HOMO energy of various unsaturated alcohols to establish a relationship with their gas-phase reaction rates with the nitrate (B79036) radical. researchgate.net While less accurate for geometries and absolute energies, they are powerful tools for gaining rapid mechanistic insights and identifying trends in reactivity across a series of related compounds. nih.govresearchgate.net

Density Functional Theory (DFT) for Ground State Properties and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule, and its chemical behavior can be influenced by its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of such molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time. nih.govyoutube.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most populated conformations of the eight-carbon chain in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). This includes analyzing the rotational dynamics around the C-C single bonds and the equilibrium between different s-cis and s-trans arrangements of the conjugated diene.

Analyze Intermolecular Interactions: Simulate the interaction of this compound with solvent molecules or other chemical species. A key interaction is hydrogen bonding involving the terminal hydroxyl group. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, which are critical for understanding solubility and the molecule's role as a hydrogen bond donor or acceptor in reaction mechanisms.

Study Self-Assembly: At higher concentrations, MD can model how this compound molecules might interact with each other, potentially forming aggregates or micelles, driven by hydrophobic interactions of the carbon chain and hydrophilic interactions of the alcohol group.

While specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to similar molecules, including other alcohols and lipids, to understand their dynamic behavior and interactions within biological membranes or solution. whiterose.ac.uk

Computational Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods are increasingly used to predict spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds and interpreting experimental spectra.

The primary tool for predicting NMR spectra is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. acs.org This approach allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). By performing GIAO-DFT calculations on a proposed structure for this compound, one can generate a predicted ¹H and ¹³C NMR spectrum. mdpi.com Comparing this predicted spectrum with the experimental one is a powerful method for structural verification. liverpool.ac.uk Computational studies on other alcohols have shown that these predictions can be highly accurate, especially when solvent effects are included using a polarizable continuum model (PCM) or when results are scaled or referenced against known compounds. acs.orgresearchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=C stretching of the conjugated system, and various C-H bending modes.

Table 2: Computational Methods for Spectroscopic Prediction

Spectrum Computational Method Information Obtained
¹H and ¹³C NMR GIAO-DFT Predicts chemical shifts for all hydrogen and carbon atoms, aiding in structural assignment. acs.orgmdpi.com
Infrared (IR) DFT Frequency Calculation Predicts vibrational frequencies and intensities, helping to assign peaks to specific functional groups and bending modes.

| UV-Vis | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies (e.g., π → π*), corresponding to UV absorption maxima. |

Reaction Pathway Mapping and Energy Landscape Analysis

To gain a comprehensive understanding of the reactivity of this compound, chemists can computationally map the entire energy landscape for its potential transformations. An energy landscape is a multi-dimensional surface that represents the potential energy of a system as a function of the positions of its atoms. frontiersin.orgplos.org

This analysis involves:

Identifying Stationary Points: Locating all relevant minima (reactants, intermediates, products) and first-order saddle points (transition states) on the potential energy surface using methods like DFT.

Connecting Pathways: Tracing the intrinsic reaction coordinate (IRC) from each transition state to connect it to the corresponding reactant and product minima.

Constructing an Energy Profile: Plotting the relative energies of all identified stationary points to create a reaction profile diagram. This diagram visually represents the thermodynamics (relative energies of minima) and kinetics (height of activation barriers) of all possible reaction channels. nih.govnih.gov

For this compound, this approach could be used to compare the feasibility of various competing reactions, such as [4+2] cycloaddition (Diels-Alder), [2+2] cycloaddition, electrocyclization, or sigmatropic rearrangements. acs.orgresearchgate.net For example, a computational study of the isomerization of related polyenol ethers used DFT calculations to map out the potential energy surfaces for competing nih.govacs.org and nih.govgoogle.com-proton shift pathways, revealing that the activation barriers were very similar. google.com By analyzing the full energy landscape, researchers can predict the most likely products under kinetic or thermodynamic control and understand complex reaction networks without needing to perform exhaustive experiments. researchgate.netresearchgate.net

Compound Names Mentioned

Compound Name
This compound
hepta-2,4-dien-1-ol (B13589)
(2E,4E)-octa-2,4-dien-1-ol
(2Z,4E)-octa-2,4-dien-1-ol
bicyclo[4.2.0]octa-2,4-diene

Applications of Octa 2,4 Dien 1 Ol in Complex Organic Synthesis

Building Block for Natural Product Total Synthesis

The structural motif of octa-2,4-dien-1-ol is embedded within numerous natural products, making it a critical starting material or key intermediate in their total synthesis. Its application spans the synthesis of pheromones, bioactive lipids, and complex polyketides. For instance, derivatives of this compound are utilized in the synthesis of insect pheromones for pest management strategies. smolecule.com

A significant application is in the synthesis of mycothiazole (B1237078), a marine natural product that has demonstrated potent anthelmintic activity and selective toxicity toward certain cancer cell lines. tandfonline.com The C11-C18 fragment of mycothiazole is a substituted 2-amino-octa-4,7-dien-1-ol. tandfonline.com Synthetic strategies toward this fragment have involved methods like the Wittig reaction and alkylation of acetamidomalonic esters to construct the dienol backbone with the required stereochemistry. tandfonline.com Specifically, the synthesis of (2R, 4Z)-2-amino-octa-4,7-dien-1-ol and its (2R, 4E) isomer has been reported as key intermediates for mycothiazole and its analogues. tandfonline.com

The table below outlines key natural product syntheses involving this compound or its derivatives.

Natural Product/Target MoleculeRole of this compound DerivativeSynthetic Strategy HighlightsReference
MycothiazoleKey intermediate (C11-C18 fragment)Wittig reaction, alkylation of acetamidomalonic ester tandfonline.com
Insect PheromonesPrecursorNot specified smolecule.com

Precursor for Advanced Pharmaceutical Intermediates

The dienol functionality of this compound makes it a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The conjugated diene can participate in Diels-Alder reactions to form complex cyclic structures, which are common scaffolds in many drug molecules. Furthermore, the hydroxyl group can be modified to introduce other functionalities or to link the dienol unit to other molecular fragments.

Research has shown that 1,2-aminoalcohols, which can be synthesized from precursors like this compound, are important structural motifs in many drugs, including serine protease inhibitors. tandfonline.com The synthesis of 2-amino-octa-4,7-dien-1-ol, an intermediate for mycothiazole analogs, highlights the utility of this scaffold in creating molecules with potential therapeutic applications. tandfonline.com While direct use of this compound in marketed drugs is not widely documented, its role as a starting material for more complex, biologically active compounds is significant. cymitquimica.comacs.org For instance, the structural analogue hepta-2,4-dien-1-ol (B13589) has been explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

The following table details examples of pharmaceutical intermediates derived from or related to this compound.

Intermediate ClassSynthetic TransformationPotential Therapeutic AreaReference
1,2-AminoalcoholsMulti-step synthesis from dienol precursorsAntiviral, Protease Inhibition tandfonline.comjmchemsci.com
Complex Cyclic ScaffoldsDiels-Alder reactionsVarious

Utility in the Synthesis of Chiral Auxiliaries and Ligands

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the selective formation of one enantiomer over the other. uwindsor.ca While direct applications of this compound as a chiral auxiliary itself are not extensively reported, its derivatives, particularly chiral 1,2-aminoalcohols, are well-established as valuable chiral auxiliaries and ligands for catalytic asymmetric reactions. tandfonline.com

The synthesis of enantiomerically pure 2-amino-octa-4,7-dien-1-ol demonstrates the potential of this scaffold. tandfonline.com Such amino alcohol structures can be incorporated into ligands for metal-catalyzed reactions, influencing the stereochemical outcome of the transformation. For instance, chiral ligands are crucial in asymmetric hydrogenations, hydrosilylations, and conjugate additions. The development of new chiral ligands is an active area of research, and versatile building blocks like this compound derivatives provide a platform for creating novel ligand structures.

The table below summarizes the potential roles of this compound derivatives in asymmetric synthesis.

Application AreaType of Chiral MoleculeGeneral Synthetic ApproachReference
Asymmetric CatalysisChiral LigandsIncorporation of chiral amino alcohol derivatives tandfonline.com
Substrate-Controlled SynthesisChiral AuxiliariesAttachment of a chiral dienol-derived moiety to a substrate uwindsor.ca

Development of Polymeric Materials Incorporating Dienol Functionality

The presence of two double bonds and a hydroxyl group in this compound makes it an interesting candidate for the development of functional polymeric materials. smolecule.com The double bonds can participate in polymerization reactions, while the hydroxyl group can be used for post-polymerization modification or to influence the polymer's properties, such as hydrophilicity and adhesion. smolecule.comspecificpolymers.com

The polymerization of diene-containing monomers can lead to polymers with unique properties and applications. For example, polymers with conjugated diene units in their backbone can exhibit interesting electronic and optical properties. While the polymerization of this compound itself is not extensively documented in dedicated studies, the principles of polymer chemistry suggest its potential as a monomer or co-monomer. smolecule.comkharagpurcollege.ac.in The dienol functionality could be used to create cross-linked polymers or to introduce specific functionalities along the polymer chain. Research into polymers incorporating pyridine (B92270) and imidazole (B134444) functionalities highlights the drive to create polymers with specific interactive capabilities, a concept that could be extended to dienol-containing polymers. specificpolymers.com

The table below outlines the potential of this compound in polymer science.

Polymer TypeRole of this compoundPotential Properties/ApplicationsReference
Functional PolymersMonomer or Co-monomerTunable hydrophilicity, sites for cross-linking, adhesion smolecule.comresearchgate.net
Conjugated PolymersDiene-containing monomerElectronic and optical properties researchgate.net
Cross-linked ResinsCross-linking agentEnhanced strength and thermal stability

Advanced Analytical Techniques in Octa 2,4 Dien 1 Ol Research

High-Resolution Spectroscopic Characterization of Synthesized Dienols and Intermediates

Spectroscopic methods are indispensable tools in the study of octa-2,4-dien-1-ol, providing detailed information about its molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the stereochemistry of this compound isomers. smolecule.com The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide definitive evidence for the E or Z configuration of the double bonds. For instance, the coupling constants between olefinic protons are typically larger for trans (E) isomers compared to cis (Z) isomers.

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes and restricted rotation around single bonds within the molecule. montana.edulibretexts.org By analyzing the NMR spectrum at different temperatures, researchers can determine the energy barriers for these dynamic processes. youtube.com For example, hindered rotation around the C-N bond in amides is a well-studied phenomenon using DNMR, and similar principles can be applied to understand the conformational dynamics of dienols. montana.edu The coalescence of separate signals for non-equivalent nuclei at higher temperatures allows for the calculation of the rate of exchange and the corresponding activation energy. youtube.com

Table 1: Representative ¹H NMR Data for Dienol Stereochemical Assignment (Note: The following data is illustrative and based on typical values for similar structures. Actual values may vary.)

ProtonExemplary Chemical Shift (ppm) for (2E,4E)-isomerExemplary Chemical Shift (ppm) for (2Z,4E)-isomerExemplary Coupling Constant (J, Hz)
H1~4.1 (d)~4.2 (d)J(H1,H2) ≈ 5-7
H2~5.7 (dt)~5.6 (dt)J(H2,H3) ≈ 15 (trans)
H3~6.2 (dd)~6.1 (dd)J(H2,H3) ≈ 10 (cis)
H4~6.0 (m)~5.9 (m)J(H3,H4) ≈ 10-12
H5~5.8 (m)~5.8 (m)J(H4,H5) ≈ 15 (trans)

This table is interactive. Click on the headers to sort.

Mass spectrometry (MS) is a crucial tool for monitoring the progress of chemical reactions leading to this compound and for confirming the identity of the final product. smolecule.com By analyzing the mass-to-charge ratio (m/z) of the ions produced from the sample, MS can determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov

During a synthesis, small aliquots of the reaction mixture can be analyzed by MS to track the disappearance of starting materials and the appearance of intermediates and the final product. This allows for the optimization of reaction conditions such as temperature and reaction time. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to distinguish between different isomers. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. acs.org Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. uou.ac.in

In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic broad absorption band of the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The C=C stretching vibrations of the conjugated diene system usually appear in the 1600-1650 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations can also help to distinguish between cis and trans isomers. wallonie.be

Raman spectroscopy is also highly effective for analyzing the C=C bonds of conjugated systems, often providing sharper and more intense signals than IR for these groups. acs.orgwallonie.be The C=C stretching bands for conjugated dienes are typically observed in the 1610–1680 cm⁻¹ region in the Raman spectrum. acs.org This makes Raman spectroscopy a valuable tool for characterizing the diene moiety of this compound. wallonie.be

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupTechniqueTypical Wavenumber (cm⁻¹)
O-H stretchIR3200 - 3600 (broad)
C-H stretch (sp²)IR/Raman3000 - 3100
C-H stretch (sp³)IR/Raman2850 - 3000
C=C stretch (conjugated)IR/Raman1600 - 1650
C-O stretchIR1000 - 1260

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Chromatographic Methods for Purification and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing the purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers of this compound. nih.govacs.org By utilizing a stationary phase with specific chemical properties and a suitable mobile phase, different isomers can be separated based on their differential interactions with the stationary phase. Normal-phase HPLC, with a polar stationary phase, or reverse-phase HPLC, with a nonpolar stationary phase, can be employed. nih.govacs.org

The separation of geometric isomers (E/Z) is often achievable with HPLC, allowing for the isolation of pure stereoisomers for further study. The retention times of the different isomers can also be used for their identification and quantification. Preparative HPLC can be used to purify larger quantities of a specific isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and versatile technique for the analysis of volatile compounds like this compound. filab.frfrontiersin.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. mdpi.com The separated components then enter the mass spectrometer, which provides mass spectra for their identification. dss.go.thperlan.com.pl

GC-MS is particularly useful for identifying and quantifying the different isomers of this compound in a mixture, as they will often have slightly different retention times. nih.gov The combination of retention time data from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compounds. frontiersin.org Headspace GC-MS can be used to analyze volatile compounds present in the vapor phase above a sample, which is useful for aroma and fragrance research. filab.fr

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Analysis

The comprehensive study of chemical reactions, such as those involving the synthesis and transformation of this compound, necessitates a deep understanding of reaction kinetics and mechanisms. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring provide a powerful lens through which chemists can observe a reaction's progress in real-time. americanpharmaceuticalreview.com This approach captures a wealth of data, including the concentration changes of reactants, products, and any transient intermediates, throughout the entire course of the reaction. mt.com Such data-rich experiments are fundamental for deriving accurate kinetic parameters and validating proposed reaction mechanisms. mt.comcopernicus.org

Spectroscopic methods are particularly well-suited for real-time, in situ analysis because they can provide instantaneous information on molecular structure and concentration without disturbing the reaction system. fiveable.mesapub.org Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of modern reaction analysis. mt.comfu-berlin.de By inserting a probe directly into the reaction vessel or continuously flowing the reaction mixture through a measurement cell, these methods can track the unique spectral signatures of each component over time. americanpharmaceuticalreview.comfu-berlin.de

The data acquired from in situ monitoring is then used to perform a detailed kinetic analysis. By plotting the concentration of a species against time, the instantaneous reaction rate at any given moment can be determined from the slope of the curve. mt.com This information allows for the experimental determination of the reaction's rate law, rate constant (k), and the order of the reaction with respect to each reactant. mt.comfiveable.me Furthermore, by conducting experiments at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation, providing deeper insight into the reaction's energy landscape. fiveable.me

Case Study: Kinetic Analysis of a Hypothetical Oxidation of this compound

To illustrate the application of these techniques, we can consider a hypothetical oxidation of (2E,4E)-octa-2,4-dien-1-ol to (2E,4E)-octa-2,4-dienal. In situ FT-IR spectroscopy can be employed to monitor this transformation in real-time. The disappearance of the alcohol can be tracked by the decrease in the broad O-H stretching band (around 3300-3400 cm⁻¹), while the formation of the aldehyde product can be monitored by the appearance and increase of the characteristic C=O stretching band (around 1680-1700 cm⁻¹).

The instrument would record spectra at regular intervals, and the absorbance values at these key frequencies would be converted to concentration data. The table below represents hypothetical data that could be obtained from such an experiment.

Table 1: In Situ Monitoring Data for the Oxidation of this compound

Time (minutes) [this compound] (mol/L) [Octa-2,4-dienal] (mol/L)
0 0.500 0.000
10 0.354 0.146
20 0.250 0.250
30 0.177 0.323
40 0.125 0.375
50 0.088 0.412
60 0.063 0.437

By analyzing this data, kinetic parameters can be determined. For example, plotting ln[this compound] versus time would yield a straight line if the reaction is first-order with respect to the alcohol, with the slope being equal to the negative rate constant (-k). mt.com

Table 2: Derived Kinetic Parameters for the Oxidation Reaction

Kinetic Parameter Value Method of Determination
Reaction Order 1st Order Graphical analysis of ln[Concentration] vs. Time
Rate Constant (k) 0.0462 min⁻¹ Slope of the linear plot of ln[A] vs. time
Half-life (t₁/₂) 15.0 minutes Calculated as 0.693/k

This level of detailed analysis, made possible by advanced in situ monitoring techniques, is invaluable for process development and optimization. It allows chemists to rapidly assess the impact of different catalysts, temperatures, and reactant concentrations on the reaction rate and yield, leading to more efficient and controlled chemical syntheses.

Future Research Directions and Unexplored Avenues for Octa 2,4 Dien 1 Ol

Development of Novel Catalytic Systems for Sustainable Synthesis

The industrial production of dienols, including isomers of octadienol, often relies on processes like the telomerization of butadiene. vulcanchem.com While established, these methods present opportunities for improvement in line with the principles of green chemistry. matanginicollege.ac.in Future research will likely focus on developing catalytic systems that are more efficient, selective, and environmentally benign.

A promising direction is the use of dual catalytic systems. For instance, a redox-neutral coupling of 1,3-dienes and aldehydes has been achieved using a combination of nickel and a Brønsted acid co-catalyst. chinesechemsoc.org This method is noted for being highly atom-economical and free of by-products, representing a significant step towards sustainability. chinesechemsoc.org Another approach involves palladium-catalyzed aerobic dehydrogenation, which uses molecular oxygen as a clean, sole oxidant to produce conjugated dienals, structural relatives of dienols. nih.gov Further research could adapt these selective and efficient catalytic processes for the direct synthesis of octa-2,4-dien-1-ol.

Biocatalysis also presents a significant opportunity for sustainable synthesis. rsc.org The use of enzymes could offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation. matanginicollege.ac.in Research into enzymes capable of specific C-H oxyfunctionalization or acting on diene substrates could lead to novel biosynthetic routes to this compound. rsc.org

Table 1: Comparison of Potential Catalytic Systems for Dienol Synthesis
Catalytic SystemKey FeaturesPotential Advantages for SustainabilityReference
Nickel/Brønsted Acid Dual CatalysisRedox-neutral coupling of dienes and aldehydes.Atom-economical, by-product-free. chinesechemsoc.org
Palladium-Catalyzed Aerobic DehydrogenationUses molecular oxygen as the oxidant.Utilizes a clean and readily available oxidant, avoiding harsh chemical oxidants. nih.gov
Biocatalysis (Enzymes)High selectivity under mild conditions (temperature, pressure).Reduced energy consumption, biodegradable catalysts, minimal waste. matanginicollege.ac.inrsc.org
Palladium-Catalyzed TelomerizationIndustrial method for coupling butadiene and water.Established route with potential for improvement using water-soluble catalysts and CO₂ for phase separation to enhance catalyst recycling. vulcanchem.com

Deeper Mechanistic Understanding of Biological Interactions

This compound has been identified in entomology as a component in insect pheromone synthesis and is implicated in lipid metabolism and cellular signaling pathways. smolecule.com However, the precise molecular mechanisms governing these interactions remain largely unexplored. Future research should aim to elucidate how this compound interacts with specific biological targets such as receptors and enzymes. The hydroxyl and conjugated diene moieties are key to its reactivity and are likely critical for binding and modulating the activity of biological molecules.

Computational chemistry offers powerful tools for these investigations. numberanalytics.com Molecular modeling can be used to simulate the docking of this compound with target proteins, predicting binding affinities and identifying key amino acid residues involved in the interaction. mdpi.com Such studies, analogous to computational investigations of enzyme mechanisms like Diels-Alderase, can provide a molecular-level perspective that is difficult to obtain through experimental methods alone. nih.gov This deeper understanding could facilitate the design of more effective pest management strategies or probes for studying cellular pathways. smolecule.comunl.pt

Exploration of New Application Domains in Functional Materials

The combination of a reactive hydroxyl group and a conjugated diene system makes this compound a versatile building block for new functional materials. smolecule.com Its potential as a precursor in polymer chemistry and for creating self-assembled structures is an area ripe for exploration. smolecule.com

A particularly promising avenue is its use in Diels-Alder reactions to create advanced biomaterials. nih.gov This type of "click chemistry" is highly efficient and can be used to cross-link polymers into hydrogels for tissue engineering or to functionalize surfaces for controlled cell adhesion and bioconjugation. nih.gov The ability to attach molecules like peptides or imaging agents to a material's surface via the diene functionality of this compound could lead to innovations in targeted drug delivery and medical diagnostics. nih.gov The global market for advanced materials like carbon fiber composites and nanomaterials is rapidly growing, driven by the need for materials with specific, high-performance properties in sectors from aerospace to medicine. case.edu Research into incorporating dienols like this compound could contribute to this trend, leading to the development of novel smart materials that respond to environmental stimuli. case.edu

Table 2: Potential Applications of this compound in Functional Materials
Application DomainUnderlying ChemistryPotential End-UseReference
Biomaterials & Tissue EngineeringDiels-Alder cycloaddition for cross-linking or surface functionalization.Hydrogels for cell scaffolding, surfaces that promote cell adhesion, targeted drug delivery vehicles. nih.gov
Polymer ChemistryActs as a monomer or precursor in polymerization processes.Development of novel polymers with tailored properties (e.g., thermal stability, elasticity). smolecule.com
Self-Assembled StructuresMolecular interactions driven by the hydroxyl group and diene system.Creation of ordered nanoscale structures for electronics or sensor applications. smolecule.com

Integration of Artificial Intelligence and Machine Learning in Dienol Chemistry Research

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, and dienol chemistry is no exception. d-nb.inforesearchgate.net These computational tools can accelerate discovery by processing vast datasets to identify patterns and make predictions, reducing the need for extensive trial-and-error experimentation. d-nb.infonextmol.com

In the context of this compound, AI and ML can be applied in several key areas:

Catalyst Discovery: ML algorithms can be trained on existing data to predict the performance of new catalysts for the sustainable synthesis of dienols, identifying promising candidates for experimental validation. mdpi.comresearchgate.net

Reaction Optimization: AI can be used to predict reaction outcomes under various conditions (e.g., temperature, solvent, catalyst loading), thereby optimizing reaction conditions for yield and selectivity more rapidly than traditional methods. numberanalytics.comresearchgate.net

Property Prediction: Machine learning models can predict the physicochemical and biological properties of new functional materials derived from this compound, guiding the design of materials with desired characteristics for specific applications. southampton.ac.ukarxiv.org

Mechanistic Insights: By analyzing complex reaction data, ML can help uncover subtle mechanistic details of both synthetic reactions and biological interactions that might otherwise be missed. mdpi.com

The integration of AI and digital chemistry tools is creating a paradigm shift in how molecules are designed and tested, promising to significantly accelerate the pace of innovation in areas relevant to this compound. nextmol.comliverpool.ac.uk

Q & A

Q. How can octa-2,4-dien-1-ol be synthesized and characterized in laboratory settings?

Methodological Answer:

  • Synthesis : Palladium-catalyzed allylation reactions (e.g., using Pd-TPPTS complexes in aqueous media) are viable for producing conjugated dienols like this compound. Similar methods have been applied to allyl ether degradation in phenol derivatives .
  • Characterization : Key techniques include:
    • GC-MS for purity assessment and isomer differentiation (e.g., distinguishing E,E vs. Z,E isomers).
    • NMR (¹H and ¹³C) to confirm molecular structure and stereochemistry.
    • Density and boiling point validation (e.g., density = 0.868 g/cm³, boiling point = 198°C) .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Methodological Answer:

  • Physical Properties :

    PropertyValue
    Molecular FormulaC₈H₁₄O
    Molecular Weight126.2 g/mol
    Boiling Point198°C
    Density0.868 g/cm³
    Flash Point80°C
  • Chemical Stability : Susceptible to isomerization under thermal stress. Storage at room temperature in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal equilibration and isomerization of this compound derivatives?

Methodological Answer:

  • Computational Insights : Density Functional Theory (DFT) studies on bicyclo[4.2.0]octa-2,4-dienes reveal that [1,5]-sigmatropic shifts and electrocyclic ring-opening are energetically competitive pathways. Experimental validation via controlled heating (e.g., 80–120°C) and NMR monitoring can track isomer ratios .
  • Experimental Design : Use deuterated solvents to minimize interference in spectral analysis. Compare activation energies of sigmatropic shifts vs. electrocyclic pathways to identify dominant mechanisms .

Q. How can catalytic systems be optimized for selective functionalization of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd, Rh, or Ru complexes in varying solvents (aqueous vs. organic) to assess regioselectivity in allylation or oxidation reactions. For example, Pd-TPPTS in water promotes C-allylation but may require co-catalysts to suppress side reactions .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to optimize catalyst loading and temperature.

Analytical and Data Reliability Questions

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • GC-MS with Derivatization : Silylation (e.g., BSTFA) improves volatility for trace detection.
  • HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients; validate limits of detection (LOD < 1 mg/kg) as per regulatory guidelines for analogous dienols .
  • Validation Protocols : Include spike-recovery tests (85–115% acceptable range) and inter-laboratory reproducibility checks to mitigate OOS/OOT errors .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound?

Methodological Answer:

  • Source Evaluation : Cross-reference peer-reviewed studies over vendor datasheets. For example, prioritize CAS 18409-20-6 data (boiling point = 198°C) over unverified sources .
  • Experimental Replication : Reproduce measurements under standardized conditions (e.g., ASTM distillation methods) and document environmental variables (pressure, humidity) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound is an irritant (H303+H313+H333); immediate flushing with water is required for skin/eye contact .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in approved organic waste containers .

Literature and Knowledge Gaps

Q. What gaps exist in the current literature on this compound, and how can they be addressed?

Methodological Answer:

  • Identified Gaps : Limited data on enantioselective synthesis, ecological toxicity, and metabolic pathways.
  • Research Strategies :
    • Conduct enantiomer separation via chiral chromatography and assess biological activity differences.
    • Collaborate with computational chemists to model biodegradation pathways using tools like Gaussian or ORCA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.